Cas no 14498-69-2 (4-(furan-2-yl)butan-1-amine)

4-(Furan-2-yl)butan-1-amine is a furan-derived primary amine with potential applications in organic synthesis and pharmaceutical research. Its structure combines a furan heterocycle with a flexible butylamine chain, offering reactivity at both the amine group and the aromatic ring. This compound may serve as a versatile intermediate for the preparation of more complex molecules, including bioactive compounds or functional materials. The presence of the furan ring provides opportunities for further derivatization, such as electrophilic substitution or metal-catalyzed coupling reactions. Its amine functionality allows for condensation, acylation, or salt formation, enhancing its utility in multi-step synthetic routes. The compound's balanced polarity may also contribute to favorable solubility properties in common organic solvents.
4-(furan-2-yl)butan-1-amine structure
4-(furan-2-yl)butan-1-amine structure
Product Name:4-(furan-2-yl)butan-1-amine
CAS No:14498-69-2
MF:C8H13NO
MW:139.194922208786
CID:1106240
PubChem ID:12357231
Update Time:2025-05-23

4-(furan-2-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Furanbutanamine
    • 4-(furan-2-yl)butan-1-amine
    • N-Furfurylpropylamine
    • 14498-69-2
    • XMXGXMKQAWDJBX-UHFFFAOYSA-N
    • SCHEMBL3839583
    • DTXSID50493807
    • EN300-1852732
    • AKOS006310496
    • Inchi: 1S/C8H13NO/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6,9H2
    • InChI Key: XMXGXMKQAWDJBX-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1CCCCN

Computed Properties

  • Exact Mass: 139.099714038g/mol
  • Monoisotopic Mass: 139.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 85.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 39.2Ų

4-(furan-2-yl)butan-1-amine Pricemore >>

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